2-Nitrotryptophan

Description

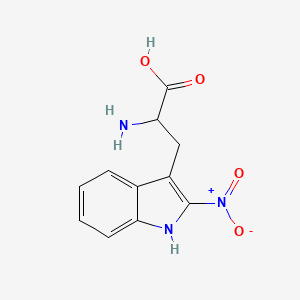

Structure

3D Structure

Properties

Molecular Weight |

250.23 |

|---|---|

Origin of Product |

United States |

Mechanisms and Pathways of 2 Nitrotryptophan Formation

Non-Enzymatic Nitration Pathways

Non-enzymatic nitration of tryptophan primarily involves highly reactive nitrogen species that can modify the aromatic indole (B1671886) ring. These reactions are often associated with conditions of nitrosative stress in biological systems.

Peroxynitrite (ONOO⁻) is a potent oxidizing and nitrating agent formed from the near diffusion-limited reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻). While some amino acids like cysteine and methionine can react directly with peroxynitrite, tryptophan's nitration by this species is more complex. researchgate.net The reaction of peroxynitrite with tryptophan can lead to the formation of various nitrated and oxidized products. nih.gov The nitration of tryptophan by peroxynitrite is pH-dependent, with increased formation of nitrotryptophan at acidic pH. acs.org

The mechanism of peroxynitrite-mediated nitration is thought to proceed through radical intermediates. acs.org At neutral pH, peroxynitrite is protonated to form peroxynitrous acid (ONOOH), which can decompose into hydroxyl radical (•OH) and nitrogen dioxide (•NO₂). These radicals can then react with the tryptophan indole ring. One proposed mechanism involves the formation of a tryptophanyl radical, which subsequently reacts with •NO₂ to yield nitrotryptophan. Unlike tyrosine, which has a single primary site for nitration, the indole side-chain of tryptophan offers multiple reactive sites, including the C2, C4, C5, C6, and C7 positions, as well as the N1 nitrogen. researchgate.net

Nitrogen dioxide (•NO₂) is a key radical species involved in the nitration of tryptophan. It can be generated from the decomposition of peroxynitrous acid or through other pathways, such as the reaction of •NO with molecular oxygen in hydrophobic environments. The reaction of a tryptophanyl radical with •NO₂ is a critical step in the formation of nitrotryptophan. researchgate.net

Another significant radical species is the carbonate radical (CO₃•⁻), formed from the reaction of peroxynitrite with carbon dioxide (CO₂). In vivo, due to the relatively high concentration of CO₂, this reaction is expected to be a primary pathway for nitration. The carbonate radical can abstract a hydrogen atom from the tryptophan indole ring, forming a tryptophanyl radical, which then reacts with •NO₂ to produce nitrotryptophan.

The presence of carbon dioxide (CO₂) significantly influences the outcome of peroxynitrite-mediated reactions with tryptophan. CO₂ reacts with peroxynitrite to form nitrosoperoxycarbonate (ONOOCO₂⁻), which rapidly decomposes to •NO₂ and the carbonate radical (CO₃•⁻). This pathway enhances the nitration of aromatic rings while minimizing oxidative reactions.

Studies have shown that in the presence of bicarbonate (which is in equilibrium with CO₂), the product profile of the reaction between N-acetyl-tryptophan and peroxynitrite changes dramatically. The yield of 6-nitro-Trp and 1-nitro-Trp increases significantly compared to other oxidation products, indicating that CO₂ steers the reaction towards nitration. This CO₂-catalyzed pathway is considered the primary mechanism for both tyrosine and tryptophan nitration in vivo.

Role of Nitrogen Dioxide and Other Radical Species in Tryptophan Nitration

Enzymatic Nitration Mechanisms

In contrast to the often non-specific non-enzymatic pathways, enzymatic nitration of tryptophan is characterized by high regiospecificity, leading to the formation of a single, specific isomer.

A notable example of enzymatic tryptophan nitration is catalyzed by cytochrome P450 enzymes. TxtE, a unique cytochrome P450 found in the thaxtomin biosynthetic pathway of Streptomyces species, specifically catalyzes the nitration of L-tryptophan at the C4 position to produce 4-nitro-L-tryptophan. mdpi.comresearchgate.net This reaction is a crucial step in the biosynthesis of the phytotoxin thaxtomin A. TxtE utilizes nitric oxide (•NO) and molecular oxygen (O₂) as co-substrates for this direct nitration reaction. mdpi.comresearchgate.net The proposed mechanism involves the reaction of •NO with a ferric-superoxo intermediate at the heme active site, leading to the formation of a nitrating species. researchgate.net

Another cytochrome P450, 5-NTSlav, discovered in Streptomyces lavendulae, has been shown to nitrate (B79036) L-tryptophan at the C5 position, producing 5-nitro-L-tryptophan. This highlights the ability of different P450 enzymes to achieve distinct regiospecificity in tryptophan nitration.

| Enzyme | Organism | Substrate | Product | Reference |

| TxtE | Streptomyces scabies | L-Tryptophan | 4-nitro-L-tryptophan | mdpi.comresearchgate.net |

| 5-NTSlav | Streptomyces lavendulae | L-Tryptophan | 5-nitro-L-tryptophan |

The nitric oxide required by nitrating cytochrome P450s like TxtE is supplied by nitric oxide synthases (NOS). In the thaxtomin biosynthetic pathway, the enzyme TxtD, a bacterial nitric oxide synthase, catalyzes the oxidation of L-arginine to produce •NO. This •NO then serves as a substrate for TxtE in the subsequent nitration of tryptophan. The coordinated action of a NOS and a cytochrome P450 represents a key strategy for enzymatic nitration in natural product biosynthesis.

Characterization of Enzymatic Nitration Systems in Prokaryotic Pathways

While much of the focus on tryptophan nitration has been on non-enzymatic reactions with reactive nitrogen species, prokaryotic organisms have evolved specific enzymatic systems to carry out this modification. These pathways often exhibit remarkable regioselectivity, producing specific nitrotryptophan isomers.

A notable example is found in the biosynthesis of the phytotoxin thaxtomin by Streptomyces scabies. A key step in this pathway is the direct nitration of the L-tryptophan indole ring at the C4 position, a reaction catalyzed by the cytochrome P450 enzyme, TxtE. This enzyme utilizes nitric oxide (NO) and oxygen (O2) as co-substrates. The proposed mechanism involves the formation of an iron(III)-peroxynitrite intermediate that undergoes homolytic cleavage to generate an iron(IV)-oxo heme species and a free nitrogen dioxide (NO2) radical, which then nitrates the tryptophan ring. This enzymatic process is distinct from many other P450 reactions and highlights a specialized pathway for aromatic nitration in bacteria.

In the radioresistant bacterium Deinococcus radiodurans, a unique tryptophanyl-tRNA synthetase (TrpRS II) forms a complex with nitric oxide synthase (deiNOS). This complex facilitates the regioselective nitration of tryptophan to produce 4-nitrotryptophan. This selective production of the 4-nitro isomer is particularly interesting given that non-enzymatic nitration often favors the formation of the 6-nitro isomer.

Furthermore, research into the biosynthesis of rufomycin and ilamycin has also revealed enzymatic nitration of free amino acids in prokaryotes. These findings underscore the existence of diverse and specific enzymatic machinery in bacteria for the production of nitroaromatic compounds. The genes responsible for these pathways are often organized in operons, allowing for coordinated regulation of the necessary enzymes. openstax.org For instance, in Escherichia coli, the genes for tryptophan synthesis are located in the trp operon and are transcribed together. openstax.org

Isomeric Distribution and Stability of Nitrotryptophan Products

Formation of 2-Nitrotryptophan and other Indole-Nitrated Isomers

The reaction of tryptophan with various reactive nitrogen species (RNS) can lead to the formation of several indole-nitrated isomers, including this compound, 4-nitrotryptophan, 5-nitrotryptophan, 6-nitrotryptophan (B1227654), and 7-nitrotryptophan. researchgate.net The distribution of these isomers is highly dependent on the specific nitrating agent and the reaction conditions.

Peroxynitrite (ONOO⁻) is a key RNS that can nitrate tryptophan. The reaction likely proceeds through the formation of a tryptophanyl radical intermediate. Studies have shown that the reaction of free tryptophan with peroxynitrite can yield a mixture of nitrotryptophan isomers. For example, the treatment of L-tryptophan with peroxynitrite has been shown to produce 5-nitrotryptophan and 6-nitrotryptophan, with the major product depending on the pH. At lower pH, 5-nitrotryptophan is favored, while at neutral pH, 6-nitrotryptophan is the predominant product.

The concentration of reactants also plays a crucial role. When peroxynitrite concentrations are lower than that of L-tryptophan, 6-nitrotryptophan has been observed as the sole product. However, at equimolar concentrations, a more complex mixture of products is formed, including unidentified nitrotryptophan isomers.

The presence of carbon dioxide (CO₂) can significantly influence the outcome of the reaction between peroxynitrite and tryptophan, pushing the reaction towards nitration. In the presence of bicarbonate, 6-nitrotryptophan and 1-nitrotryptophan are the major nitrated products.

Hemoprotein-containing peroxidases, in the presence of nitrite (B80452) (NO₂⁻) and hydrogen peroxide (H₂O₂), can also generate nitrogen dioxide (•NO₂) and lead to tryptophan nitration. This system has been shown to produce 6-nitrotryptophan and 1-nitrotryptophan as significant products. The system involving metmyoglobin, hydrogen peroxide, and nitrite has been demonstrated to produce 6-, 4-, and 5-nitrotryptophan.

It's important to note that while various isomers can be formed in vitro, 6-nitrotryptophan is often the most abundant and stable product, particularly at neutral pH, and is the most commonly identified form in proteins. researchgate.netresearchgate.net

Relative Stability Profiles of Nitrotryptophan Isomers (e.g., 6-nitrotryptophan)

The different isomers of nitrotryptophan exhibit varying degrees of stability, which is a crucial factor in their biological persistence and detection. The stability of an isomer is influenced by factors such as conjugation and steric hindrance. pearson.com

Among the various indole-nitrated isomers, 6-nitrotryptophan (6-NO₂-Trp) stands out for its remarkable stability. Research has shown that 6-NO₂-Trp is stable for up to six days in a pH 7.4 buffer at 37°C. researchgate.netresearchgate.net This high stability contributes to it being the predominant nitrotryptophan isomer found in vivo. researchgate.net

In contrast, other isomers are significantly less stable. For instance, 1-nitrotryptophan (1-NO₂-Trp) has a half-life of 18 hours under the same conditions (pH 7.4, 37°C). researchgate.net This lower stability may be a reason why it was not identified in earlier studies. The stability of isomers can also be affected by their molecular structure; for example, isomers with bulky groups positioned in a way that causes steric clashes will be less stable. pearson.com

The relative stability of these isomers is a key determinant of which species are ultimately detected in biological systems and which are likely to have lasting physiological or pathological effects. The inherent stability of 6-nitrotryptophan makes it a reliable biomarker for protein nitration.

| Isomer | Stability (Half-life at pH 7.4, 37°C) |

| 6-Nitrotryptophan | Stable for up to 6 days researchgate.netresearchgate.net |

| 1-Nitrotryptophan | 18 hours researchgate.net |

| 1-Nitrosotryptophan | 1.5 hours researchgate.net |

Formation of N-Nitrosotryptophan and N-Nitrotryptophan Derivatives

In addition to nitration on the indole ring, the nitrogen atom of the indole ring and the amino group of tryptophan can also be modified by reactive nitrogen species, leading to the formation of N-nitrosotryptophan and N-nitrotryptophan derivatives.

N-Nitrosotryptophan is formed through the reaction of tryptophan with nitrosating agents. ontosight.ai This reaction, known as N-nitrosation, can occur under acidic conditions when tryptophan is mixed with sodium nitrite. ontosight.ai The nitrite ion (NO₂⁻) acts as a nitrosating agent, leading to the formation of N-nitrosotryptophan. ontosight.ai The formation of N-nitroso compounds is a concern in food safety, particularly in cured meats where sodium nitrite is used as a preservative. ontosight.ai Studies have also investigated the formation of N-acetyl-N-nitrosotryptophan from N-acetyltryptophan and sodium nitrite in acidic solutions. researchgate.net

The formation of 1-nitrosotryptophan (1-NO-Trp) and 1-nitrotryptophan (1-NO₂-Trp) has been observed in reactions of N-acetyl-L-tryptophan with excess peroxynitrite. These species are modified at the 1-nitrogen of the indole ring. Systems that generate nitroxyl (B88944) (HNO) or nitric oxide (NO) can also lead to the formation of the nitroso derivative but not the nitro derivatives. researchgate.net For instance, SIN-1 (a peroxynitrite generator), Angeli's salt (a nitroxyl donor), and spermine (B22157) NONOate (a nitric oxide donor) have been shown to generate 1-nitrosotryptophan. researchgate.net

However, these N-nitroso and N-nitro derivatives are generally less stable than their C-nitrated counterparts. As mentioned previously, 1-NO-Trp has a half-life of only 1.5 hours at pH 7.4 and 37°C. researchgate.net The presence of physiological concentrations of CO₂ appears to decrease the abundance of 1-NO-Trp, suggesting its role may be limited in vivo. While N-nitrosotryptophan and N-nitrotryptophan derivatives can be formed, their lower stability compared to C-nitrated isomers like 6-nitrotryptophan makes them more transient species. researchgate.net

Synthetic Methodologies for 2 Nitrotryptophan and Analogues

The synthesis of 2-nitrotryptophan and its isomers, such as 4-nitrotryptophan, involves a range of chemical and biological strategies. These methods are pivotal for accessing these compounds for further research and application, providing routes that control regioselectivity and stereochemistry.

Advanced Analytical and Detection Methodologies

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural characterization of 2-nitrotryptophan. It offers high sensitivity and specificity, enabling both the quantification of isomers and the precise localization of nitration sites within proteins.

Tandem mass spectrometry (MS/MS) is the gold standard for identifying the specific tryptophan residues in a protein that have undergone nitration. nih.govcreative-proteomics.com The general workflow involves the enzymatic digestion of a target protein, typically with trypsin, to generate a mixture of smaller peptides. nih.gov These peptides are then analyzed by a mass spectrometer. A peptide containing a nitrated tryptophan will exhibit a characteristic mass increase of 45 Daltons (Da) corresponding to the addition of a nitro (NO2) group. nih.gov

In an MS/MS experiment, the peptide ion with this specific mass shift is isolated and subjected to fragmentation, often through collision-induced dissociation (CID). creative-proteomics.com The resulting fragment ions are analyzed to generate a second mass spectrum. By sequencing the peptide based on these fragments, the exact location of the 45 Da modification can be assigned to a specific tryptophan residue. nih.govportlandpress.com This proteomic approach has been successfully used to identify nitration sites in various proteins. portlandpress.com For quantitative studies, multiple reaction monitoring (MRM) on an LC-MS/MS system can be used, where specific precursor-to-product ion transitions are monitored for each isomer, providing excellent sensitivity and specificity.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Tryptophan (Trp) | 205 | 188 | |

| This compound (2-NO2Trp) | 250 | 130 | |

| 4-Nitrotryptophan (4-NO2Trp) | 250 | 159 | |

| 6-Nitrotryptophan (B1227654) (6-NO2Trp) | 250 | 233 |

Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are "soft" ionization techniques widely used in the mass spectrometry of biomolecules, including nitrated proteins and peptides. nih.gov

Electrospray Ionization (ESI): ESI is particularly well-suited for coupling with liquid chromatography (LC), creating the powerful LC-ESI-MS/MS platform. portlandpress.com This technique ionizes analytes directly from a solution, typically producing multiply charged ions. chromatographyonline.com This characteristic is advantageous as it effectively extends the mass range of the analyzer. LC-ESI-MS/MS has proven to be a robust method for the quantitative determination of protein-bound nitrotryptophan isomers in complex biological tissues, such as mouse liver.

Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with a matrix material on a target plate. A laser is used to irradiate the matrix, which absorbs the energy and facilitates the desorption and ionization of the analyte, typically forming singly charged ions. researchgate.netautobio.com.cn MALDI-TOF (Time-of-Flight) MS is a rapid and sensitive technique for analyzing peptides and proteins. A distinctive feature of MALDI analysis for nitro-peptides is the observation of photochemical decomposition induced by the laser. nih.govacs.org In addition to the expected +45 Da mass shift, ions corresponding to the loss of one or two oxygen atoms from the nitro group are often detected. nih.govacs.org This predictable fragmentation pattern can serve as a useful diagnostic marker for identifying nitrated species. nih.gov

| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) | Reference |

|---|---|---|---|

| Ionization State | Typically produces multiply charged ions. | Predominantly produces singly charged ions. | chromatographyonline.comresearchgate.net |

| Coupling | Excellent compatibility with liquid chromatography (LC-ESI-MS). | Generally analyzed from a solid surface; less directly compatible with LC. | chromatographyonline.commtoz-biolabs.com |

| Key Application | Quantitative analysis of nitrotryptophan isomers in complex biological matrices. | Rapid identification of nitrated peptides; analysis of post-source decay fragmentation patterns. | |

| Diagnostic Feature | Enables MRM for highly specific quantification. | Laser-induced loss of oxygen atoms (-16 Da, -32 Da) from the nitro group serves as a fingerprint. | acs.org |

Confirmation of Nitration through Chemical Reduction Strategies

A definitive method for validating the presence of a nitrotryptophan residue is through chemical reduction. This strategy relies on the conversion of the nitro group (-NO₂) to an amino group (-NH₂), which results in a predictable change in the molecule's properties that can be easily detected.

The most common reducing agent used for this purpose is sodium dithionite (B78146) (also known as sodium hydrosulfite). When a protein or peptide sample containing nitrotryptophan is treated with sodium dithionite, the nitro group is reduced to an amino group, forming aminotryptophan. This conversion serves as a crucial confirmation step in analytical workflows for several reasons:

Mass Spectrometry (MS): The reduction causes a characteristic mass shift. The conversion of a nitro group (mass of +45.99 Da) to an amino group (mass of +16.02 Da) results in a net mass decrease of 29.97 Da. This predictable change in mass, observed via techniques like MALDI or LC-MS/MS, provides strong evidence that the original modification was indeed a nitration.

Immunochemical Validation: The reduction of the nitro group to an amino group typically abolishes the binding of specific anti-nitrotryptophan antibodies. If a signal detected by an antibody in a Western blot or ELISA disappears after treating the sample with a reducing agent like sodium dithionite, it confirms the specificity of the antibody for the nitrated residue.

While effective, sodium dithionite can sometimes lead to the formation of unwanted side products. Alternative reduction methods, such as using hemin-agarose beads with dithiothreitol (B142953) (DTT), have been explored to achieve a more complete and cleaner reduction of the nitro group to an amino group without significant side-product formation.

| Parameter | Description | References |

| Primary Reducing Agent | Sodium Dithionite (Sodium Hydrosulfite) | |

| Chemical Transformation | Nitro group (-NO₂) → Amino group (-NH₂) | |

| Resulting Product | Aminotryptophan | |

| Confirmatory Method 1 | Mass Spectrometry: Detectable mass shift (-29.97 Da) | |

| Confirmatory Method 2 | Immunoblotting: Loss of immunoreactivity to specific antibodies | |

| Alternative Reducing System | Hemin-agarose beads and dithiothreitol (DTT) |

Emerging Analytical Techniques and Future Prospects

While immunochemical methods are powerful, the field of nitrotryptophan analysis continues to evolve, with emerging techniques offering greater sensitivity, specificity, and comprehensive characterization. The methodology for NO₂-Trp detection has historically lagged behind that for 3-nitrotyrosine (B3424624), but recent advances are expected to accelerate research.

Advanced Mass Spectrometry: Modern mass spectrometry (MS) is at the forefront of identifying and quantifying post-translational modifications. For nitrotryptophan, liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems using multiple reaction monitoring (MRM) have been developed. This approach offers exceptional sensitivity and specificity, allowing for the reproducible quantification of endogenous, nanomolar levels of different nitrotryptophan isomers (e.g., 4- and 6-NO₂-Trp) in complex biological samples like tissue homogenates.

Chemical-Capture Proteomics: A significant challenge in proteomics is the low abundance of modified proteins. To overcome this, enrichment strategies are being developed. One promising method is a solid-phase, chemical-capture approach designed to isolate nitrotryptophan-containing peptides from complex mixtures. The general strategy involves:

Blocking all native primary amine groups in a peptide digest.

Chemically reducing the nitro group on nitrotryptophan to create a new, unique amino group.

Selectively capturing the peptides now containing this new amino group onto solid-phase beads.

Eluting the captured peptides and analyzing them by nanoLC-MS/MS to identify the protein and the specific site of nitration.

Future Prospects: The future of nitrotryptophan analysis holds several exciting prospects. There is a clear need for the development of new, commercially available antibodies that are specific for other isomers of nitrotryptophan beyond the well-studied 6-NO₂-Trp, such as 2-NO₂-Trp and 4-NO₂-Trp. This would enable a more complete understanding of the nitration landscape.

Furthermore, integrating advanced analytical techniques with computational prediction tools could enhance the ability to identify potential nitration sites in proteins, guiding experimental validation. oup.com As these methods become more refined and accessible, they will be crucial in elucidating the full biological and pathological significance of tryptophan nitration in health and disease.

Future Directions and Research Perspectives in 2 Nitrotryptophan Studies

Elucidating the Full Spectrum of Physiological Roles for 2-Nitrotryptophan

A primary frontier in this compound research is to move beyond its characterization as a mere marker of cellular damage and to uncover its potential roles in physiological signaling. portlandpress.com While the formation of nitrotryptophan is associated with a variety of diseases characterized by nitrosative stress, there is growing evidence that this modification also occurs under normal physiological conditions and may serve regulatory functions. portlandpress.com

Future research must aim to systematically identify which proteins are nitrated under physiological conditions, the specific tryptophan residues that are modified, and the functional consequences of these modifications. Key questions that remain to be answered include:

Is tryptophan nitration a reversible modification, similar to phosphorylation, that allows for dynamic regulation of protein function?

Does endogenous nitrotryptophan formation play a role in key cellular processes such as cell differentiation, as has been suggested for nitrotyrosine? portlandpress.com

How does the cellular machinery distinguish between producing nitrotryptophan as a regulatory modification versus a byproduct of nitrosative stress?

Answering these questions will require the development of more sensitive and specific tools to detect and quantify low levels of endogenous nitrotryptophan and will be crucial for understanding its full biological significance.

Development of Novel Biocatalytic Tools for Regiospecific Nitration

A significant challenge in both studying and harnessing the properties of nitrotryptophan is the difficulty of its chemical synthesis. Traditional chemical nitration methods often employ harsh conditions and suffer from a lack of regioselectivity, yielding a mixture of isomers (e.g., 2-, 4-, 5-, and 6-nitrotryptophan) and oxidized byproducts. acs.orgsciforum.net This complicates the production of specific nitrotryptophan isomers needed for functional studies and therapeutic development.

The development of novel biocatalytic tools offers a promising solution to this problem by leveraging the unparalleled selectivity of enzymes. acs.org Researchers are exploring various enzymatic systems capable of catalyzing the regiospecific nitration of tryptophan.

Key Research Findings in Biocatalytic Nitration:

| Enzyme/System | Organism Source | Product | Key Characteristics | Reference(s) |

| TxtE (Cytochrome P450) | Streptomyces scabies | L-4-nitrotryptophan | Part of the thaxtomin A biosynthetic pathway; utilizes nitric oxide (NO) and O₂. Its unique structure provides clues for engineering new biocatalysts. | acs.org |

| deiNOS-TrpRS II Complex | Deinococcus radiodurans | 4-nitrotryptophan | A complex between a nitric oxide synthase (deiNOS) and a tryptophanyl-tRNA synthetase (TrpRS II) that produces the otherwise unfavorable 4-nitro isomer with high selectivity. | researchgate.net |

| Halohydrin Dehalogenases (HHDHs) | Various | β-nitroalcohols | Catalyze ring-opening of epoxides via nucleophilic substitution using nitrite (B80452), representing an unusual non-oxidative nitration pathway. | acs.org |

The discovery of these regioselective nitrating enzymes opens the door to developing robust biocatalysts for synthetic chemistry. Future research will likely focus on:

Enzyme Discovery: Mining genomes for new nitrating enzymes with different specificities.

Protein Engineering: Modifying existing enzymes like TxtE to alter their substrate scope or improve catalytic efficiency.

Mechanism Elucidation: Gaining a deeper understanding of the catalytic mechanisms, such as the nature of the active species in TxtE, which remains unclear. acs.org

System Optimization: Building and optimizing multi-enzyme cascade systems, for example by pairing a nitric oxide synthase with a nitrating cytochrome P450, to create efficient and sustainable production platforms.

Success in this area would not only facilitate basic research into nitrotryptophan's function but also enable the synthesis of novel tryptophan analogues for medicinal chemistry and chemical biology.

Advanced Structural and Mechanistic Studies of this compound in Proteins

Understanding the precise structural and mechanistic consequences of tryptophan nitration within a protein is critical to deciphering its biological impact. The addition of a nitro group to the indole (B1671886) ring of tryptophan can alter its size, electronics, and hydrogen-bonding capacity, potentially leading to significant changes in protein structure, stability, and function. imrpress.com

Advanced structural biology techniques are essential for probing these changes at an atomic level. cam.ac.uk While X-ray crystallography and cryo-electron microscopy can provide static snapshots of a nitrated protein, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for revealing site-specific information about chemical properties and dynamics in solution. cam.ac.uk

Future research in this area should focus on:

Determining High-Resolution Structures: Solving the structures of proteins both with and without nitrotryptophan modifications to directly visualize conformational changes.

Probing Active Site Dynamics: Using techniques like NMR to study how nitration affects the dynamics of enzyme active sites, as suggested by the case of lactate (B86563) dehydrogenase where nitration impacts loop mobility. biorxiv.org

Investigating Protein-Protein Interactions: Determining how the presence of nitrotryptophan on a protein surface influences its interactions with other proteins or biomolecules.

Computational Modeling: Employing molecular dynamics simulations and quantum mechanics to complement experimental data and provide a deeper mechanistic understanding of how nitration perturbs protein energy landscapes and catalytic mechanisms.

These studies will be instrumental in moving from observing a correlation between nitration and a change in function to understanding the underlying causative mechanism.

High-Throughput Identification and Quantification of Endogenous this compound Modifications

A comprehensive understanding of the "nitroproteome" requires robust, sensitive, and high-throughput methods for identifying nitrated proteins and quantifying the extent of modification at specific sites. While early methods relied on HPLC with UV or electrochemical detection, these techniques often lack the sensitivity needed to measure the low levels of nitrotryptophan present endogenously.

Mass spectrometry (MS)-based proteomics has become the cornerstone of this effort. Specifically, liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode has proven effective for the sensitive quantification of different nitrotryptophan isomers from proteolytically digested biological samples.

To move beyond simply detecting the presence of nitrotryptophan and toward system-wide analysis, several advanced strategies are being pursued:

| Method/Technology | Description | Advantages | Future Potential | Reference(s) |

| Antibody-Based Enrichment | Uses antibodies specific for a nitrotryptophan isomer (e.g., 6-NO₂Trp) to immunoprecipitate nitrated proteins or peptides from complex mixtures before MS analysis. | Can enrich for low-abundance modified proteins. | Development of highly specific, commercially available antibodies for all isomers is needed. | |

| Chemical Enrichment (ANSID) | A solid-phase method (Aromatic Nitration Site IDentification) that involves chemical reduction of the nitro group to an amine, followed by capture on an aldehyde-functionalized resin for enrichment. | Unbiased, allows for high-throughput discovery of both nitrotyrosine and nitrotryptophan sites. | Further optimization for increased sensitivity and application to diverse biological systems. | |

| Advanced MS Scan Strategies | Development of data-independent acquisition (DIA) and other advanced scanning methods on high-resolution mass spectrometers to improve the coverage and quantification of nitrated peptides. | Provides more comprehensive and quantitative data from a single run. | Integration with improved enrichment strategies and data analysis software. |

The future of this field lies in integrating these advanced enrichment and detection strategies to build a comprehensive atlas of nitrotryptophan modifications. This will involve creating high-throughput pipelines to identify which proteins are nitrated in different tissues, cell types, and disease states, pinpointing the exact sites of modification, and accurately quantifying changes in nitration levels. Such data will be invaluable for validating the physiological roles of nitrotryptophan and identifying new biomarkers for diseases involving nitrosative stress.

Q & A

Q. Q1. What are the established methods for synthesizing 2-Nitrotryptophan, and how do reaction conditions influence yield and purity?

To synthesize this compound, researchers commonly employ electrophilic aromatic nitration on tryptophan derivatives. Key variables include temperature (0–5°C to minimize side reactions), nitrating agents (e.g., nitric acid in sulfuric acid), and protecting groups for the indole ring (e.g., Boc or acetyl groups to prevent over-nitration). Yield optimization requires monitoring reaction kinetics via HPLC or TLC, while purity is assessed using reverse-phase HPLC and NMR spectroscopy . Adjusting solvent polarity (e.g., dichloromethane vs. acetic acid) can modulate regioselectivity .

Q. Q2. What analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

Standard characterization includes:

- UV-Vis spectroscopy (absorption peaks at ~280 nm for indole derivatives).

- Mass spectrometry (MS) for molecular weight confirmation (theoretical [M+H]+: 237.08 g/mol).

- NMR spectroscopy (1H and 13C) to verify nitro-group positioning and stereochemistry.

- X-ray crystallography for absolute configuration determination.

Cross-validate results with databases like NIST Chemistry WebBook to ensure consistency with reference spectra .

Q. Q3. How can researchers assess this compound’s stability under physiological conditions?

Design stability studies by incubating the compound in buffers (pH 4–8) at 37°C. Monitor degradation via LC-MS over 24–72 hours. Quantify decomposition products (e.g., nitro-reduction byproducts) using calibration curves. Include controls with antioxidants (e.g., ascorbic acid) to evaluate oxidative stability .

Advanced Research Questions

Q. Q4. How do contradictory reports on this compound’s biological activity arise, and how can they be resolved?

Discrepancies often stem from variations in:

- Cell culture conditions (e.g., oxygen tension affecting nitro-reductase activity).

- Assay specificity (e.g., interference from nitro-group metabolites in colorimetric assays).

To resolve contradictions, replicate studies under standardized protocols (e.g., ISO 10993 for cytotoxicity) and use orthogonal methods (e.g., siRNA knockdown to confirm target engagement) . Statistical meta-analysis of published data can identify confounding variables .

Q. Q5. What strategies can elucidate the mechanistic role of this compound in enzyme inhibition or signaling pathways?

Employ isothermal titration calorimetry (ITC) to measure binding affinity with target proteins (e.g., tryptophan hydroxylase). For pathway analysis, use RNA-seq or phosphoproteomics to track downstream effects. Molecular docking simulations (e.g., AutoDock Vina) can predict interaction sites, validated by site-directed mutagenesis . Control for off-target effects using structural analogs (e.g., 4-Nitrotryptophan) .

Q. Q6. How can researchers design in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?

- Animal models : Administer radiolabeled this compound (e.g., 14C-labeled) to track absorption/distribution via PET imaging.

- Toxicity endpoints : Measure liver/kidney biomarkers (ALT, creatinine) and histopathology.

- Ethical compliance : Follow OECD Guidelines 423 (acute toxicity) and secure IRB approval for humane endpoints . Use pharmacokinetic modeling (e.g., NONMEM) to extrapolate human dosing .

Q. Q7. What computational approaches are effective for predicting this compound’s interactions with biological macromolecules?

- Quantum mechanics/molecular mechanics (QM/MM) to model nitro-group reactivity in enzyme active sites.

- Machine learning (e.g., DeepChem) trained on nitro-aromatic compound datasets to predict metabolic pathways.

Validate predictions with experimental data from SPR (surface plasmon resonance) or microscale thermophoresis .

Methodological and Data Analysis Questions

Q. Q8. How should researchers address low reproducibility in synthesizing this compound derivatives?

Q. Q9. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Use nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism) to calculate EC50/IC50. Assess significance via ANOVA with post-hoc Tukey tests. For high-throughput screens, apply false discovery rate (FDR) correction .

Q. Q10. How can researchers integrate this compound into multi-omics studies to explore its systemic effects?

Combine metabolomics (LC-MS profiling of tryptophan pathway intermediates) with transcriptomics (RNA-seq of hepatic/neuronal cells). Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to identify cross-talk between nitro-modulated pathways and disease biomarkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.